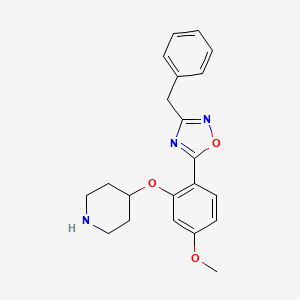
3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or alteration of ion channel function.
類似化合物との比較
Similar Compounds
3-Benzyl-5-(4-hydroxyphenyl)-1,2,4-oxadiazole: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a methoxy group.
3-Benzyl-5-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group and the piperidin-4-yloxy moiety in 3-Benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole may confer unique properties, such as increased lipophilicity, enhanced binding affinity to specific targets, or improved pharmacokinetic profiles. These features can make the compound more effective in certain applications compared to its analogs.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
3-benzyl-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O3/c1-25-17-7-8-18(19(14-17)26-16-9-11-22-12-10-16)21-23-20(24-27-21)13-15-5-3-2-4-6-15/h2-8,14,16,22H,9-13H2,1H3 |
InChIキー |
OLKYMNVKCFWTPN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3)OC4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



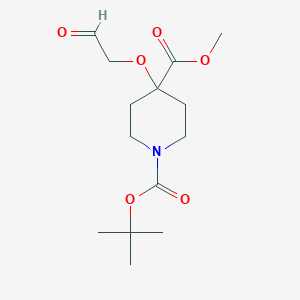
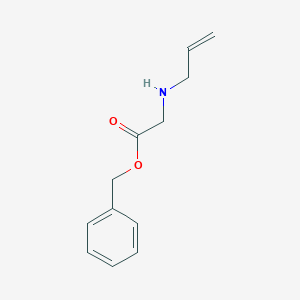
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
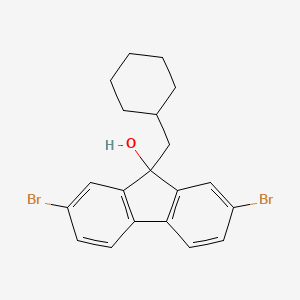
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
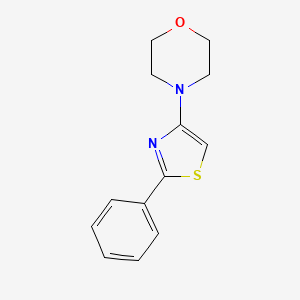


![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
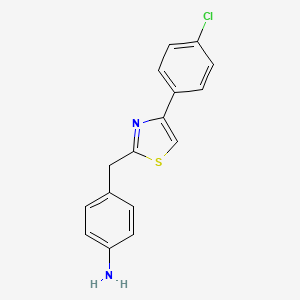

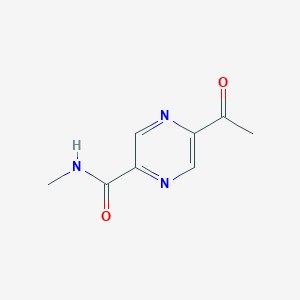
![Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
